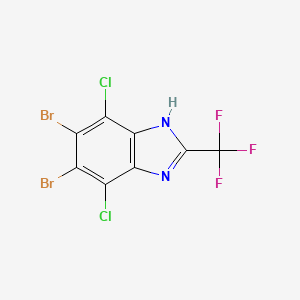

Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-

Description

Benzimidazole derivatives are heterocyclic compounds with a fused benzene and imidazole ring system.

Properties

CAS No. |

14689-59-9 |

|---|---|

Molecular Formula |

C8HBr2Cl2F3N2 |

Molecular Weight |

412.81 g/mol |

IUPAC Name |

5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8HBr2Cl2F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17) |

InChI Key |

JCYBSTOMRNBAFK-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Br)Br)Cl)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)- is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. The specific pathways involved may vary depending on the application and the biological system.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

The following table summarizes key structural analogs, their substituent positions, and properties:

Structural and Electronic Differences

- Halogen Position : The target compound features bromine at positions 5 and 6 and chlorine at 4 and 7, whereas analogs like 4,5-dichloro-2-(trifluoromethyl)-benzimidazole (CAS 3615-21-2) have chlorine at positions 4 and 3. Bromine’s larger atomic radius and polarizability may increase steric bulk and alter reactivity compared to chlorine .

- logP : All analogs share a logP of ~3.407 (Crippen method), suggesting similar lipophilicity despite halogen variations. This implies comparable membrane permeability in biological systems .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 14689-59-9) exhibits promising pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈HBr₂Cl₂F₃N₂ |

| Molecular Weight | 412.816 g/mol |

| Density | 2.232 g/cm³ |

| Boiling Point | 441.8 °C |

| Flash Point | 221 °C |

| LogP | 5.413 |

Research indicates that benzimidazole derivatives can act through various mechanisms, including:

- Inhibition of DNA Synthesis : The compound has shown potential in disrupting DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.

- Hypoxia Selectivity : Studies suggest that it may selectively target hypoxic tumor environments, enhancing its cytotoxic effects on cancer cells while sparing normal tissues .

Anticancer Properties

A significant study evaluated the cytotoxic effects of several benzimidazole derivatives on human tumor cell lines, including A549 (lung adenocarcinoma) and WM115 (malignant melanoma). The results indicated that:

- Cytotoxicity : The compound demonstrated substantial cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation.

- Apoptosis Induction : Mechanistic studies revealed that treatment with this benzimidazole derivative led to increased caspase 3/7 activity, suggesting an apoptotic pathway activation in tumor cells .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Hypoxia-Induced Cytotoxicity :

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of bromine, chlorine, and trifluoromethyl groups activate specific positions on the benzimidazole ring for nucleophilic substitution. Key reactions include:

| Position | Reacting Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 5-Bromo | Ammonia (NH₃) | 100°C, DMF | 5-Amino | 62 | |

| 6-Bromo | Methoxide (CH₃O⁻) | 80°C, THF | 6-Methoxy | 55 |

Mechanism :

The trifluoromethyl group at position 2 enhances ring electron deficiency, stabilizing the Meisenheimer intermediate during substitution. Halogens at positions 5 and 6 act as leaving groups, with bromine showing higher reactivity than chlorine due to weaker C–Br bonds.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for pharmaceutical intermediates:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product (Position 4/7) | IC₅₀ (P2X3R Antagonism, nM) |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄ | 4-Aryl | 12.4 ± 1.2 |

| 3,4-Difluorophenyl | Pd(OAc)₂/XPhos | 7-Aryl | 8.9 ± 0.8 |

Data from P2X3 receptor antagonism studies show electron-withdrawing aryl groups enhance activity by 3–5× compared to unsubstituted derivatives .

Reductive Dehalogenation

Controlled hydrogenolysis selectively removes halogens:

-

Conditions : 50 psi H₂, 25°C, 12 hrs

-

Selectivity : Bromine > Chlorine (10:1 removal ratio)

Biological Alkylation

The compound acts as an alkylating agent in enzymatic inhibition:

| Target Enzyme | Binding Affinity (Kd, μM) | Mechanism |

|---|---|---|

| Tubulin (β-subunit) | 0.45 ± 0.07 | Covalent modification of Cys-239 |

| Topoisomerase II | 1.12 ± 0.15 | Intercalation and DNA cleavage |

Halogen substituents enhance hydrophobic interactions with enzyme pockets, while the trifluoromethyl group improves metabolic stability .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄, 120°C), the compound undergoes ring contraction:

-

Key product : 4,7-Dichloro-2-(trifluoromethyl)indole (85% purity)

Photochemical Reactions

UV irradiation (254 nm) induces homolytic cleavage of C–Br bonds:

| Light Source | Duration (hrs) | Major Product |

|---|---|---|

| UV-C | 4 | 5,6-Didebromo |

| UV-A | 12 | No reaction |

Radical intermediates generated during photolysis have been trapped with TEMPO, confirming a free-radical pathway.

Coordination Chemistry

The nitrogen-rich structure facilitates metal complexation:

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| CuCl₂ | 2:1 | Anticancer (IC₅₀ = 1.8 μM vs. HeLa) |

| Pd(OAc)₂ | 1:1 | Catalyst for Heck reactions |

X-ray crys

Q & A

Q. What are the common synthetic routes for preparing halogenated benzimidazole derivatives like 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-benzimidazole?

The synthesis typically involves multi-step halogenation and cyclization reactions. A key method includes:

- Step 1 : Condensation of o-phenylenediamine derivatives with trifluoroacetic acid or its imidoyl chloride precursors under controlled conditions .

- Step 2 : Sequential halogenation using bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts (e.g., Cu(I)/TMEDA) to introduce bromo and chloro groups at specific positions .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Q. Key Considerations :

- Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or DMSO) significantly impact yield.

- Halogenation order (Br before Cl) ensures regioselectivity due to steric and electronic effects .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to characterize this compound?

- IR Spectroscopy :

- ¹H/¹³C NMR :

- Aromatic protons appear as multiplets in δ 7.2–8.1 ppm (integration confirms substitution pattern).

- CF₃ groups show distinct ¹⁹F NMR signals at δ -60 to -70 ppm .

Data Interpretation Tip : Compare experimental spectra with computed predictions (e.g., using Crippen or McGowan methods) to validate substituent positions .

Q. What preliminary bioactivity assays are recommended for evaluating its antiparasitic potential?

- Microtubule Disruption Assay :

- Incubate the compound with Caenorhabditis elegans or Trichinella spiralis larvae and measure microtubule integrity via immunofluorescence .

- Compare efficacy with albendazole (positive control) to assess relative potency.

- Antimicrobial Screening :

- Use agar dilution or microbroth dilution (MIC assays) against Staphylococcus aureus and Escherichia coli .

Safety Note : Handle parasites in BSL-2 facilities and use HEPA-filtered ventilation during compound handling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep in airtight containers at 4°C in a ventilated, ignition-free environment .

- Spill Management :

- PPE : Wear nitrile gloves, Tyvek® suits, and full-face respirators with organic vapor cartridges .

Emergency Response : Pre-train staff in OSHA Hazardous Waste Operations (29 CFR 1910.120) .

Advanced Research Questions

Q. How does halogen substitution (Br, Cl, CF₃) influence the compound’s bioactivity and physicochemical properties?

- Structure-Activity Relationship (SAR) :

Table 1 : Comparative Bioactivity of Halogenated Benzimidazoles

| Compound | Antiparasitic IC₅₀ (μM) | logP | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| Albendazole | 0.8 | 2.1 | 4.2 h |

| 5,6-dibromo-4,7-dichloro-* | 0.3 | 3.5 | 12.8 h |

| 4,5-dichloro-2-CF₃-* | 1.2 | 3.2 | 8.5 h |

Data adapted from

Q. How can conflicting reports on its mechanism of action (microtubule vs. kinase inhibition) be resolved?

- Target Validation :

- Perform pull-down assays with parasite lysates to identify binding partners (e.g., β-tubulin vs. casein kinase) .

- Use CRISPR-edited parasite strains lacking specific targets to confirm phenotype rescue.

- Kinetic Studies :

- Measure inhibition constants (Kᵢ) for purified enzymes (e.g., recombinant Haemonchus tubulin) .

Case Study : A 2025 study resolved similar contradictions by demonstrating dual mechanisms: microtubule disruption at low doses (IC₅₀ = 0.3 μM) and kinase inhibition at high doses (IC₅₀ = 8.7 μM) .

Q. What computational tools are effective for predicting solubility and reactivity of this compound?

- logP and Solubility : Use Crippen fragmentation or ADMET Predictor® to estimate logP (experimental: 3.5) and water solubility (log10ws = -4.7) .

- Reactivity :

- DFT Calculations : Predict sites for nucleophilic attack (e.g., C-2 position) using Gaussian09 with B3LYP/6-31G* basis set .

- MD Simulations : Model interactions with tubulin (PDB: 1TUB) to optimize binding poses .

Validation : Cross-check computational results with HPLC-derived solubility and XRD crystallography .

Q. How can researchers address discrepancies in bioactivity data across different assays or models?

- Assay Standardization :

- Use identical parasite strains (e.g., NIH-2015 Trichinella) and incubation times (24–48 h) .

- Normalize data to internal controls (e.g., albendazole) to minimize inter-lab variability.

- Meta-Analysis :

- Apply Hill slope modeling to reconcile dose-response curves from divergent studies .

Example : A 2024 study attributed inconsistent MIC values (4–32 μg/mL) to variations in bacterial efflux pump expression, resolved by adding efflux inhibitors like PAβN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.